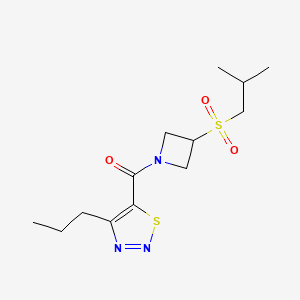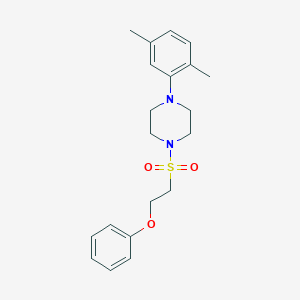
1-(2,5-Dimethylphenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the molecule.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound. It could include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about its reactivity and stability.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties could include acidity or basicity, reactivity with other substances, and stability under various conditions.Wissenschaftliche Forschungsanwendungen
Enzymatic Metabolism and Drug Development
"1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004)" has been investigated for its metabolism using human liver microsomes and recombinant enzymes. This research is crucial for understanding the metabolic pathways of novel antidepressants in drug development, highlighting the compound's oxidation processes and the enzymes involved. Such studies are foundational for pharmacokinetics and optimizing therapeutic efficacy (Hvenegaard et al., 2012).
Materials Science and Self-Assembly
In materials science, the interaction of piperazine with sulfonyldiphenol has been explored, demonstrating self-assembled channel structures. This research provides insights into the molecular design of new materials with potential applications in catalysis, separation processes, or nanotechnology (Coupar et al., 1996).
Antibacterial and Anthelmintic Activities
The compound's derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic activities. Such studies are vital for discovering new potential treatments for infectious diseases and contribute to the field of antimicrobial resistance (Khan et al., 2019).
Pharmacological Effects in Depression Treatment
Research on "1-[2-(2,4-Dimethylphenyl-sulfanyl)-phenyl]-piperazine (Lu AA21004)" also extends to its pharmacological effects, particularly in the treatment of major depressive disorder. This compound shows promise due to its multimodal mechanism, affecting various serotonin receptors and transporters, which could offer a new therapeutic option for depression (Mørk et al., 2012).
Adenosine Receptor Antagonism
In the field of medicinal chemistry, derivatives of piperazine have been developed as adenosine A2B receptor antagonists, showcasing subnanomolar affinity and selectivity. This research is pivotal for drug discovery efforts targeting cardiovascular diseases, cancer, and inflammatory conditions (Borrmann et al., 2009).
Molecular Structure Analysis
Further, the structural analysis of piperazine derivatives provides valuable information on their potential applications in drug design and development. Studies focusing on molecular configurations, intramolecular interactions, and crystal packing contribute to the understanding of how structural features correlate with biological activity (Arbi et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are a good source of this information.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, and possible improvements to its synthesis.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(2-phenoxyethylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-17-8-9-18(2)20(16-17)21-10-12-22(13-11-21)26(23,24)15-14-25-19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWQCYOFNCOARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2662168.png)
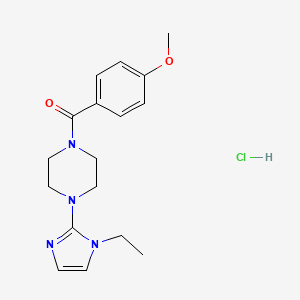
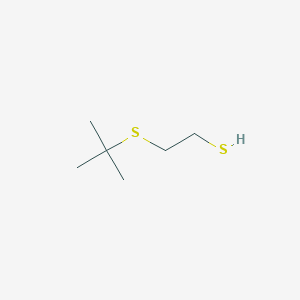
![1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2662173.png)
![5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2662174.png)
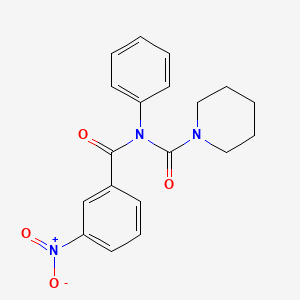
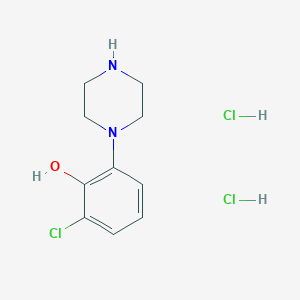

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662182.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2662183.png)
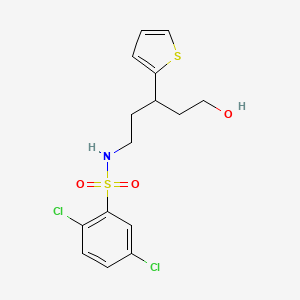
![N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide](/img/structure/B2662186.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2662188.png)
